1-(2-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FIN3S/c21-17-5-2-1-4-16(17)19-18-6-3-11-24(18)12-13-25(19)20(26)23-15-9-7-14(22)8-10-15/h1-11,19H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXJTUSIMWQRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=S)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline and 4-iodoaniline, which undergo a series of reactions including cyclization and thioamide formation. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the pyrrolo[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-(2-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The 2-fluorophenyl and 4-iodophenyl groups in the target compound may enhance hydrophobic interactions and halogen bonding, respectively, compared to non-halogenated analogs .
- Carbothioamide vs.
- Aryl Substitutions : Analogs with ethoxyphenyl () or pyridinyl () groups exhibit modified solubility profiles, suggesting tunability for target engagement .
Pharmacological Activities
- Herbicidal Activity : Thiocarboxamide-containing compounds (e.g., ’s 4f) inhibit plant D1 protease, highlighting the role of the thioamide moiety in agrochemical applications .
- Kinase Inhibition : Fluorophenyl and heterocyclic motifs in ’s LY2784544 (imidazo[1,2-b]pyridazine) suggest possible kinase-targeting applications for the target compound .
Physicochemical Properties
- Lipophilicity : The 4-iodophenyl group in the target compound increases molecular weight and lipophilicity compared to smaller halogens (e.g., fluorine in ) or alkyl groups (e.g., diethyl in ) .
Biological Activity
1-(2-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway may include:
- Formation of the pyrrolo[1,2-a]pyrazine core.
- Introduction of fluorine and iodine substituents on the phenyl rings.
- Carbothioamide formation through reaction with thiocarbonyl compounds.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- In vitro Studies : In vitro assays have shown that certain derivatives can induce apoptosis in various cancer cell lines (e.g., MCF7 and HCT116) with IC50 values ranging from 5 to 15 µM .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens:
- Bacterial and Fungal Inhibition : It has been tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that it possesses a broad spectrum of activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 40 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- DPPH Radical Scavenging : The compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .
Case Studies
A series of case studies have been documented to evaluate the efficacy of this compound in various biological contexts:
-
Study on Cancer Cell Lines :
- Objective : Assess the cytotoxic effects on breast cancer cells.
- Findings : The compound induced cell cycle arrest and apoptosis via mitochondrial pathways.
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the effectiveness against resistant bacterial strains.
- Results : Showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic applications in treating resistant infections.
Q & A
Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-N-(4-iodophenyl)-pyrrolo[1,2-a]pyrazine-2-carbothioamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo-pyrazine core via cyclization of substituted precursors. A common approach includes:
Core Formation : Condensation of halogenated phenyl derivatives (e.g., 2-fluorophenylacetonitrile) with amino-alcohols under reflux in ethanol to generate the pyrrolo-pyrazine scaffold .
Thioamide Introduction : Reaction of the intermediate with 4-iodophenyl isothiocyanate in anhydrous DMF, catalyzed by triethylamine, to install the carbothioamide group.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol, KOH | Ethanol | Reflux | 65–70 |
| 2 | DMF, NEt3 | DMF | 80°C | 50–55 |
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; iodophenyl resonance at δ 130–135 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 506.2) and fragmentation patterns .
- HPLC : Purity assessment using a C18 column (ACN/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for structurally similar compounds?
Methodological Answer: Discrepancies in activity data (e.g., conflicting IC values in kinase inhibition assays) are addressed through:
Structural Reanalysis : Verify substituent effects using X-ray crystallography or DFT calculations to confirm electronic/steric contributions .
Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration, incubation time) to minimize variability .
SAR Studies : Compare analogues (e.g., replacing iodine with bromine) to isolate the impact of halogen size on target binding .
Q. Table 2: Impact of Halogen Substitution on Activity
| Substituent (R) | Target Affinity (IC, nM) | Solubility (mg/mL) |
|---|---|---|
| Iodine (R = I) | 12 ± 2 | 0.15 |
| Bromine (R = Br) | 18 ± 3 | 0.35 |
Q. How can computational methods guide the optimization of this compound for specific therapeutic targets?
Methodological Answer: Advanced computational workflows include:
Molecular Docking : Use AutoDock Vina to predict binding modes to kinases (e.g., EGFR T790M mutant). The iodophenyl group shows strong hydrophobic interactions in the ATP-binding pocket .
ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP = 3.8 suggests moderate blood-brain barrier penetration).
Free Energy Perturbation (FEP) : Quantifies energy changes upon structural modifications (e.g., fluorophenyl rotation barriers) to prioritize synthetic targets .
Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic profile?
Methodological Answer:
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Caco-2 Permeability : Assess intestinal absorption potential (P > 1 × 10 cm/s indicates high permeability) .
- In Vivo :
- Rodent Pharmacokinetics : Administer IV/orally (5 mg/kg) to determine bioavailability (>40% in rats reported for analogues) .
Q. How does the fluorophenyl-iodophenyl substitution pattern influence photophysical properties?
Methodological Answer: The electron-withdrawing fluorine and heavy iodine atoms enhance intersystem crossing, as observed via:
- UV-Vis Spectroscopy : λ at 320 nm (π→π transition) with molar absorptivity ε = 12,500 Mcm.
- Fluorescence Quenching : Iodine’s spin-orbit coupling reduces fluorescence lifetime (τ = 1.2 ns vs. 4.5 ns for non-halogenated analogues) .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
Methodological Answer:
- Challenge 1 : Low yield in thioamide coupling (<55% at scale).
Solution : Switch to flow chemistry with immobilized thiourea catalysts to improve efficiency . - Challenge 2 : Iodine’s volatility during purification.
Solution : Use low-temperature rotary evaporation and stabilize with ascorbic acid to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
